![molecular formula C19H22O6 B14801520 (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gibberellin A3, also known as gibberellic acid, is a naturally occurring plant hormone found in plants and fungi. It is a pentacyclic diterpenoid carboxylic acid with the chemical formula C19H22O6. Gibberellin A3 plays a crucial role in promoting growth and elongation of cells, influencing various developmental processes in plants such as seed germination, stem elongation, and flowering .
准备方法
Synthetic Routes and Reaction Conditions
Gibberellin A3 can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves multiple steps starting from simpler organic compounds, but it is often complex and less economically viable compared to microbial fermentation .
Industrial Production Methods
The industrial production of gibberellin A3 is predominantly carried out using submerged fermentation or solid-state fermentation. The preferred microorganism for this process is the fungus Gibberella fujikuroi. Submerged fermentation involves growing the fungus in a liquid nutrient medium, while solid-state fermentation uses solid substrates like rice bran and barley malt residue. Factors such as moisture content, carbon and nitrogen sources, and fermentation time are optimized to maximize the yield of gibberellin A3 .
化学反应分析
Types of Reactions
Gibberellin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to oxidize gibberellin A3.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce gibberellin A3.
Substitution: Substitution reactions often involve reagents like thionyl chloride and toluene-p-sulfonyl chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of gibberellin A3, which may have altered biological activities. For example, allylic chlorination of gibberellin A3 methyl ester can yield 1β-chlorogibberellin A5 methyl ester .
科学研究应用
Gibberellin A3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Agriculture: Used as a plant growth regulator to enhance seed germination, stem elongation, and fruit development.
Biology: Studied for its role in regulating plant development and response to environmental stress.
Medicine: Investigated for its potential neurotoxic effects and other physiological impacts on mammals.
Industry: Employed in the production of seedless grapes and other horticultural practices.
作用机制
Gibberellin A3 exerts its effects by interacting with specific molecular targets and pathways within plants. It binds to gibberellin receptors, leading to the degradation of DELLA proteins, which are repressors of gibberellin signaling. This degradation allows for the activation of gibberellin-responsive genes, promoting cell elongation and division. The pathways involved include the regulation of mRNA molecules that code for hydrolytic enzymes, which facilitate seed germination and other growth processes .
相似化合物的比较
Gibberellin A3 is part of a larger family of gibberellins, which includes compounds like gibberellin A1, gibberellin A4, and gibberellin A7. These compounds share a similar pentacyclic diterpenoid structure but differ in their specific functional groups and biological activities. Gibberellin A3 is unique in its widespread use and effectiveness as a plant growth regulator, particularly in agricultural applications .
List of Similar Compounds
- Gibberellin A1
- Gibberellin A4
- Gibberellin A7
Gibberellin A3 stands out due to its high potency and broad range of applications in promoting plant growth and development.
属性
分子式 |
C19H22O6 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
(1R,5S,8S,11S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,16-,17+,18+,19-/m1/s1 |
InChI 键 |
IXORZMNAPKEEDV-UDYCIAQJSA-N |
手性 SMILES |
C[C@@]12C(C=C[C@@]3(C1C([C@]45C3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
规范 SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


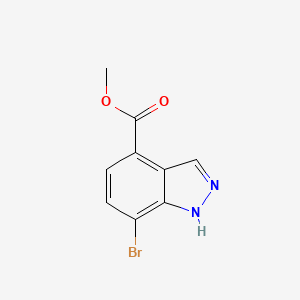
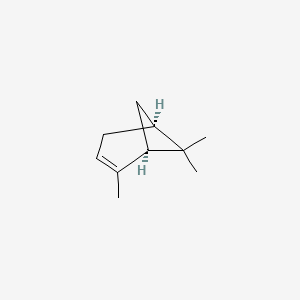
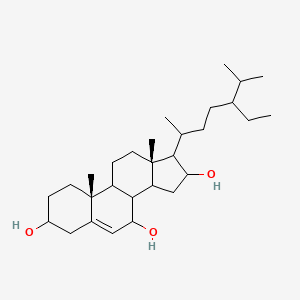
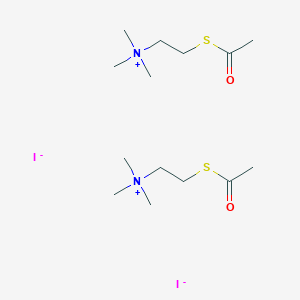
![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)

![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
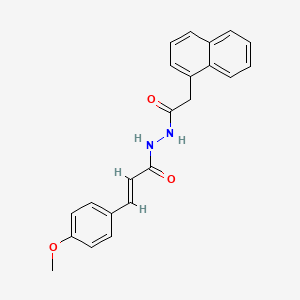
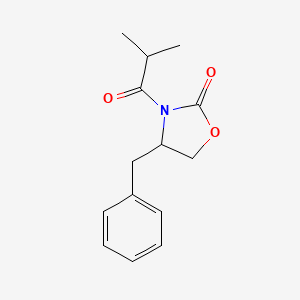
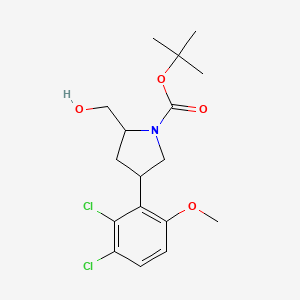
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
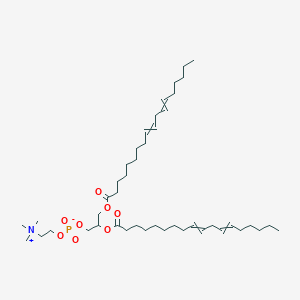
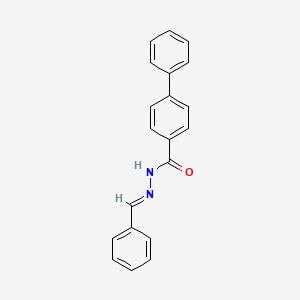
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
